N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide
Description
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated aromatic ring, a methoxymethyl group, and a pyrrolidinyl-pyridine carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-12-13-11-14(19)6-7-16(13)21-18(23)15-5-4-8-20-17(15)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQROLGHDQZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)NC(=O)C2=C(N=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom onto a benzene ring, followed by the addition of a methoxymethyl group. This step can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or fluorinating agents and methoxymethyl chloride.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling with Pyridine Carboxamide: The final step involves coupling the fluorinated aromatic intermediate with a pyridine carboxamide derivative. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and process intensification may be employed to scale up production.
Chemical Reactions Analysis
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and molecular pathways. It can serve as a tool compound to investigate the mechanisms of action of related molecules.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functional attributes.
Chemical Biology: It is used in chemical biology to probe the interactions between small molecules and biological macromolecules, aiding in the understanding of complex biological systems.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-carboxylate: This compound differs by the presence of an ester group instead of an amide group, which can influence its chemical reactivity and biological activity.
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-sulfonamide: The presence of a sulfonamide group can alter the compound’s solubility and interaction with biological targets.
N-[4-fluoro-2-(methoxymethyl)phenyl]-2-pyrrolidin-1-ylpyridine-3-thioamide: The thioamide group can affect the compound’s stability and reactivity compared to the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that may not be present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
